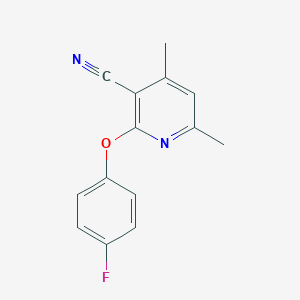

![molecular formula C14H22N2O2 B5577691 N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives, including those similar to "N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea," often involves directed lithiation and subsequent reactions with various electrophiles. For instance, Smith et al. (2013) discussed the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to the formation of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Thalluri et al. (2014) described the Lossen rearrangement for the synthesis of ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated through X-ray diffraction, vibrational spectra, and quantum chemical calculations. Torrico-Vallejos et al. (2013) analyzed the structural and spectroscopic properties of N,N-diethyl- and N-tert-butyl-N′-methoxycarbonylsulfenyl urea using these methods (Torrico-Vallejos, Erben, Ruiz, Hey‐Hawkins, Echeverría, Piro, & Védova, 2013).

Aplicaciones Científicas De Investigación

Directed Lithiation and Substitution Applications

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the capability of these compounds to undergo selective lithiation, enabling the synthesis of a variety of substituted products. This process utilizes n-BuLi in anhydrous THF, demonstrating the compounds' utility in organic synthesis for creating complex molecules through lithiation and subsequent reactions with electrophiles (Smith, El‐Hiti, & Alshammari, 2013).

Cardiovascular Research

In cardiovascular research, derivatives of N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea have been investigated for their roles as free radical scavengers. For instance, studies on T-0970 and T-0162, which share structural similarities with the compound , have demonstrated their efficacy in reducing myocardial infarct size in rabbit models. These findings highlight the potential therapeutic applications of such compounds in treating cardiovascular diseases (Hashimoto et al., 2001; Yamashita et al., 2000).

Antiarrhythmic and Hypotensive Activity

Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have shown significant antiarrhythmic and hypotensive properties, indicating their potential in developing new therapeutic agents for cardiovascular disorders. Compounds exhibiting strong hypotensive action and antiarrhythmic activity comparable to Propranolol have been identified, demonstrating the diverse pharmacological applications of these chemical frameworks (Chalina, Chakarova, & Staneva, 1998).

Enzyme Inhibition for Therapeutic Targets

Investigations into the inhibition profiles of certain cyclic urea derivatives against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have opened new avenues for therapeutic interventions in diseases where these enzymes are implicated. The demonstration of effective inhibition profiles suggests the potential of these compounds in treating conditions such as Alzheimer's disease (Sujayev et al., 2016).

Propiedades

IUPAC Name |

1-tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)16-13(17)15-10-9-11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKRXNLPZKALLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)